molecular formula C10H11Br2N B14793650 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B14793650
M. Wt: 305.01 g/mol
InChI Key: WALFKPGABVUWGJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalenamine. It is a compound of interest in various fields of research due to its unique chemical structure and properties. The molecular formula of this compound is C10H11Br2N, and it has a molecular weight of 305.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often performed at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted tetrahydronaphthalenamines.

    Reduction Reactions: Formation of tetrahydronaphthalenamines.

    Oxidation Reactions: Formation of naphthoquinone derivatives.

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity to various receptors and enzymes. Additionally, the amine group can form hydrogen bonds, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 1,3-Dibromonaphthalene

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positions of the bromine atoms on the naphthalene ring. This positional isomerism can lead to different chemical and biological properties compared to other dibromo derivatives. The unique arrangement of bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2

InChI Key

WALFKPGABVUWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2Br)Br)N

Origin of Product

United States

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